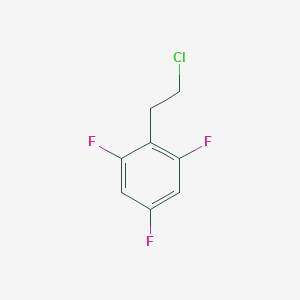
2-(2-Chloroethyl)-1,3,5-trifluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethyl)-1,3,5-trifluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with three fluorine atoms and a 2-chloroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1,3,5-trifluorobenzene typically involves the reaction of 1,3,5-trifluorobenzene with 2-chloroethyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom on the benzene ring with the 2-chloroethyl group. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or iron(III) chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(2-Chloroethyl)-1,3,5-trifluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are commonly used under basic conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thioethers, and ethers.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the compound.
科学的研究の応用
2-(2-Chloroethyl)-1,3,5-trifluorobenzene has several applications in scientific research:
作用機序
The mechanism of action of 2-(2-Chloroethyl)-1,3,5-trifluorobenzene involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and DNA. This can result in the inhibition of enzymatic activities and disruption of cellular processes .
類似化合物との比較
Similar Compounds
2-Chloroethyl ethyl sulfide: Known for its use as a simulant for mustard gas in research.
Bis(2-chloroethyl) sulfide:
Chlormethine: An alkylating agent used in chemotherapy.
Uniqueness
2-(2-Chloroethyl)-1,3,5-trifluorobenzene is unique due to the presence of three fluorine atoms on the benzene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .
特性
分子式 |
C8H6ClF3 |
|---|---|
分子量 |
194.58 g/mol |
IUPAC名 |
2-(2-chloroethyl)-1,3,5-trifluorobenzene |
InChI |
InChI=1S/C8H6ClF3/c9-2-1-6-7(11)3-5(10)4-8(6)12/h3-4H,1-2H2 |
InChIキー |
JYWQYLDELNMHEZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)CCCl)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


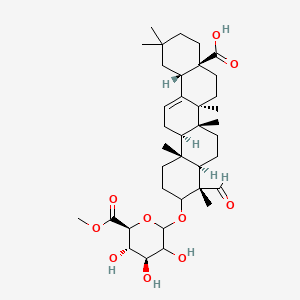
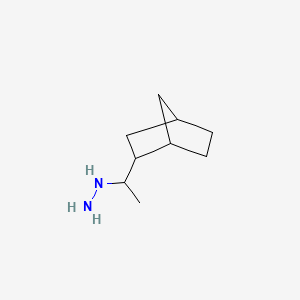
![[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12437722.png)


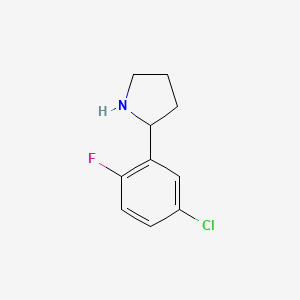
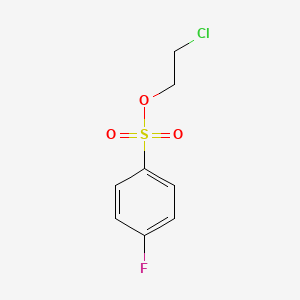
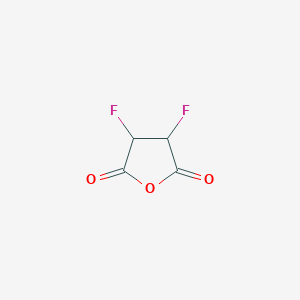
![1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone](/img/structure/B12437769.png)



![Potassium;[[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]ethylidene]amino] sulfate](/img/structure/B12437779.png)
![N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B12437785.png)
